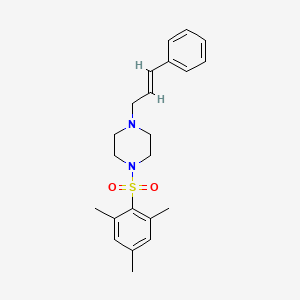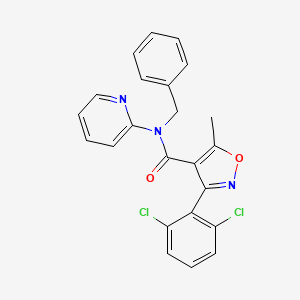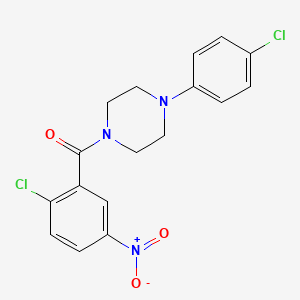![molecular formula C25H23NO2 B3441594 2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol](/img/structure/B3441594.png)
2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol
Vue d'ensemble
Description
2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic derivative of benzo[a]phenanthridine alkaloids and has been synthesized using various methods.
Applications De Recherche Scientifique
2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol has potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been studied for its potential as an anti-inflammatory and analgesic agent.
Mécanisme D'action
The mechanism of action of 2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It may also exert its antimicrobial activity by disrupting bacterial cell membranes and inhibiting bacterial DNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may modulate the expression of various genes involved in cancer cell growth, inflammation, and angiogenesis. It may also affect the activity of various enzymes involved in bacterial cell wall synthesis and DNA replication.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It is also stable and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in aqueous-based assays. It may also exhibit cytotoxicity at high concentrations, which may affect the interpretation of results.
Orientations Futures
There are several future directions for the study of 2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of the molecular mechanisms underlying the anticancer and antimicrobial activities of this compound. Additionally, the potential of this compound as a therapeutic agent for various diseases, including cancer and infectious diseases, should be explored. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, this compound is a synthetic derivative of benzo[a]phenanthridine alkaloids that has potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound has been shown to exhibit anticancer and antimicrobial activities and has various biochemical and physiological effects. Although this compound has some limitations for lab experiments, it has several advantages and has several future directions for study.
Propriétés
IUPAC Name |
2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c1-2-28-23-15-17(12-14-22(23)27)25-20-10-6-5-9-19(20)24-18-8-4-3-7-16(18)11-13-21(24)26-25/h3-4,7-8,11-15,27H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUDSTDMIKKPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C2CCCC4)C5=CC=CC=C5C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![phenyl{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanone](/img/structure/B3441518.png)
![methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B3441528.png)




![1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3441577.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3441585.png)

![2-(1-azepanylcarbonyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3441603.png)
![4-phenyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3441606.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3441617.png)


